molecular formula C25H35ClN2O B4973699 1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone

Cat. No.: B4973699
M. Wt: 415.0 g/mol
InChI Key: MEKRHULCOKGYIL-UHFFFAOYSA-N
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Description

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone is a complex organic compound that features a piperidine ring, an adamantyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone is unique due to the presence of the adamantyl group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClN2O/c1-17(27-23-7-9-28(10-8-23)18(2)29)24-12-19-11-20(13-24)15-25(14-19,16-24)21-3-5-22(26)6-4-21/h3-6,17,19-20,23,27H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKRHULCOKGYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCN(CC5)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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